4-bromobicyclo[2.2.2]octane-1-carboxylic Acid
Overview
Description
4-Bromobicyclo[2.2.2]octane-1-carboxylic acid is a versatile organic compound with the molecular formula C9H13BrO2 and a molecular weight of 233.11 g/mol . It is characterized by a bicyclic structure with a bromine atom attached to one of the carbon atoms in the bicyclo[2.2.2]octane ring system. This compound is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromobicyclo[2.2.2]octane-1-carboxylic acid typically involves the bromination of bicyclo[2.2.2]octane-1-carboxylic acid. One common method is the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromobicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amines (NH2R), or thiols (SHR) under appropriate conditions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted bicyclo[2.2.2]octane derivatives.
- Oxidation reactions produce carboxylates or other oxidized forms.
- Reduction reactions yield alcohols or aldehydes .
Scientific Research Applications
4-Bromobicyclo[2.2.2]octane-1-carboxylic acid is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 4-bromobicyclo[2.2.2]octane-1-carboxylic acid depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to active sites or allosteric sites. The bromine atom and carboxylic acid group play crucial roles in its interactions with molecular targets, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and applications.
4-Chlorobicyclo[2.2.2]octane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and reactivity.
4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid: Contains a fluorine atom, which affects its electronic properties and reactivity compared to the bromine derivative.
Uniqueness: 4-Bromobicyclo[2.2.2]octane-1-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
IUPAC Name |
4-bromobicyclo[2.2.2]octane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO2/c10-9-4-1-8(2-5-9,3-6-9)7(11)12/h1-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDOVZNMGWJAGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401872 | |
Record name | Bicyclo[2.2.2]octane-1-carboxylic acid, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1989-50-0 | |
Record name | Bicyclo[2.2.2]octane-1-carboxylic acid, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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